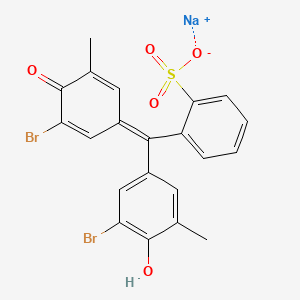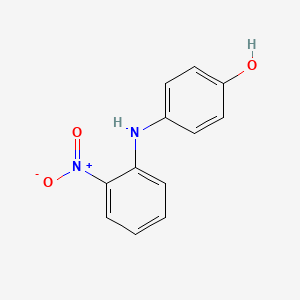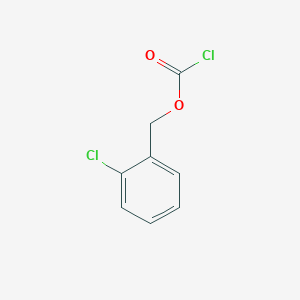
Aluminum, compd. with nickel (1:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum, compd. with nickel (1:1), also known as AlNi, is a compound that consists of aluminum and nickel in a 1:1 ratio . It is used in various applications such as catalysts, electrochemical systems, and magnetic materials. It is also used in strengthening constituent in high-temperature nickel-base superalloys, coating blades in gas turbines and jet engines .
Synthesis Analysis
Nickel aluminide can be formed by hot pressing or by cold pressing and sintering, but the former method produces by far the best results . The time of Ni deposition in the bath and the temperature/time of annealing influence the intermetallic type, thickness, and crystallinity .
Molecular Structure Analysis
The molecular formula of Aluminum, compd. with nickel (1:1) is AlNi . The average mass is 85.675 Da and the mono-isotopic mass is 84.916885 Da .
Chemical Reactions Analysis
Molecular dynamics simulations have been performed to investigate the thermochemical behavior of aluminum-coated nickel particles in the size range of 4–13 nm . The atomic interactions are captured using an embedded atom model . The reactions appear to occur during the 100 ns that represent the shock front .
Scientific Research Applications
Pulse Electrodeposition on Anodized Aluminium Surfaces
Research by Frantz et al. (2015) explored the use of porous anodic aluminium oxide (AAO) as an intermediate layer for nickel coatings on aluminum surfaces. This study demonstrated the potential for achieving a uniform nickel coating with high adherence on aluminum, which could be beneficial for industrial applications requiring durable metal coatings (Frantz et al., 2015).
Catalytic Applications in Biofuel Production
Taghvaei et al. (2021) highlighted the catalytic potential of nickel-modified Al-containing MCM-41 nanoparticles in the hydrodeoxygenation of lignin pyrolytic-oil, demonstrating the role of Si/Al ratio and Ni loading in optimizing catalyst performance for biofuel production (Taghvaei et al., 2021).
Structural Characterization of Nickel-Doped Aluminum Oxide Cations
A study conducted by Li et al. (2021) on nickel-doped aluminum oxide cations provided insights into the structures of these compounds, which are relevant for understanding catalytic mechanisms in alumina-supported Ni catalysts. This research contributes to the development of more efficient catalysts for chemical reactions (Li et al., 2021).
Microstructure and Microtexture in Metals During High-Pressure Torsion
Zhilyaev et al. (2007) investigated the effect of high-pressure torsion on the microstructure and microtexture of pure nickel and commercially pure aluminum, highlighting the potential for grain refinement and enhanced mechanical properties in these metals (Zhilyaev et al., 2007).
Safety and Hazards
Future Directions
Aluminum, compd. with nickel (1:1) offers exciting possibilities for advancing scientific discoveries. Its unique properties make it ideal for various applications, such as catalysts, electrochemical systems, and magnetic materials. Future research could focus on improving the mechanical properties of aluminum alloys by heat treatment .
Mechanism of Action
Target of Action
Aluminium-nickel, also known as “Aluminum, compd. with nickel (1:1)”, is primarily targeted towards high-temperature applications . This compound has been developed with the goal of targeting applications that require superior thermomechanical properties, including high stability, low expansion, fracture tolerance, and a valuable combination of strength and ductility .
Mode of Action
The interaction of Aluminium-nickel with its targets involves a unique process. For instance, in the fabrication of Aluminum nanowires (NWs), a mechanism of Nickel (Ni)-catalyzed reduction of Al2O3 has been proposed . This Ni-catalyzed reduction successfully suppresses the formation of defects such as gaps and oxide scale, thereby improving the physical bonding of the interface .
Biochemical Pathways
For instance, heavy metals like Nickel can alter protein function and enzyme activity, disrupt native proteins’ functions by binding to free thiols or other functional groups, and catalyze the oxidation of amino acid side chains .
Pharmacokinetics
It’s important to note that the pharmacokinetics of a compound can significantly impact its bioavailability and overall effect .
Result of Action
The molecular and cellular effects of Aluminium-nickel action are primarily observed in its interaction with other materials and its role in enhancing the mechanical properties of alloys. For example, the application of a Nickel coating on Aluminum substrates followed by heat treatment has been shown to improve the mechanical properties of Aluminum alloys .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Aluminum, compound with nickel (1:1) are not well-documented. Nickel ions are used as enzyme cofactors in organisms from all kingdoms of life, and these essential enzymes catalyze a variety of remarkable chemical reactions . Aluminum, on the other hand, has been associated with starch, sucrose, and other carbohydrate metabolic pathways .
Cellular Effects
The cellular effects of Aluminum, compound with nickel (1:1) are not well-studied. Studies on similar compounds suggest that nickel additions can influence the microstructure and ultimate tensile strength of alloys .
Molecular Mechanism
Temporal Effects in Laboratory Settings
The temporal effects of Aluminum, compound with nickel (1:1) in laboratory settings are not well-documented. Studies on similar compounds suggest that the effects of nickel additions on the microstructure and ultimate tensile strength of alloys can be observed over time .
Dosage Effects in Animal Models
The dosage effects of Aluminum, compound with nickel (1:1) in animal models have not been studied extensively
Metabolic Pathways
The metabolic pathways involving Aluminum, compound with nickel (1:1) are not well-documented. Nickel ions are known to be involved in various metabolic pathways in organisms .
Transport and Distribution
Subcellular Localization
The subcellular localization of Aluminum, compound with nickel (1:1) is not well-documented. Studies on similar compounds suggest that nickel ions can be localized in various subcellular compartments .
Properties
| { "Design of the Synthesis Pathway": "The synthesis of Aluminum, compd. with nickel (1:1) can be achieved through a simple reaction between aluminum and nickel salts in an aqueous solution.", "Starting Materials": [ "Aluminum metal", "Nickel chloride (NiCl2)", "Distilled water" ], "Reaction": [ "Dissolve 1 mole of nickel chloride (NiCl2) in 500 mL of distilled water in a beaker.", "Add 1 mole of aluminum metal to the beaker containing the nickel chloride solution.", "Stir the mixture for 30 minutes at room temperature.", "Filter the mixture to remove any unreacted aluminum metal.", "Wash the filtered product with distilled water to remove any impurities.", "Dry the product in an oven at 100°C for 2 hours.", "The resulting product is Aluminum, compd. with nickel (1:1)." ] } | |
| 12003-78-0 | |
Molecular Formula |
AlH3Ni |
Molecular Weight |
88.699 g/mol |
IUPAC Name |
alumane;nickel |
InChI |
InChI=1S/Al.Ni.3H |
InChI Key |
YYCNOHYMCOXPPJ-UHFFFAOYSA-N |
SMILES |
[Al].[Ni] |
Canonical SMILES |
[AlH3].[Ni] |
| 12003-78-0 12704-83-5 |
|
physical_description |
DryPowde |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


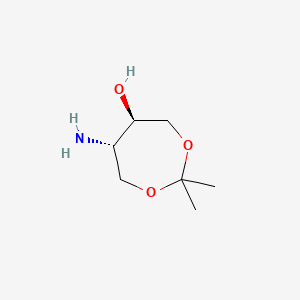



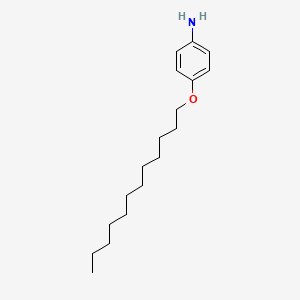
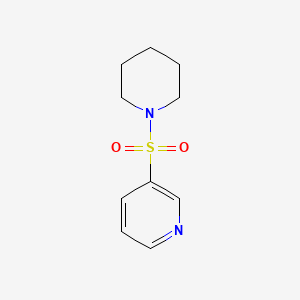
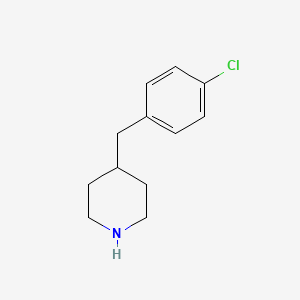
![Benzenesulfonic acid, 2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)azo]-, monosodium salt](/img/structure/B1587800.png)
